2-(2,5-Dimethylphenoxy)-N-ethylethanamine
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Overview
Description
2-(2,5-Dimethylphenoxy)-N-ethylethanamine is an organic compound that belongs to the class of phenoxyalkylamines This compound is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 5 positions, and an ethylethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenoxy)-N-ethylethanamine typically involves the reaction of 2,5-dimethylphenol with ethylamine in the presence of a suitable catalyst. One common method involves the use of a polar aprotic solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenoxy)-N-ethylethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding phenolic or quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethylamine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, Sodium hydride (NaH)
Major Products Formed
The major products formed from these reactions include phenolic derivatives, quinones, and various substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2,5-Dimethylphenoxy)-N-ethylethanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylphenoxy)-N-ethylethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors that regulate neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide
- (2S)-1-(2,5-Dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol
Uniqueness
2-(2,5-Dimethylphenoxy)-N-ethylethanamine is unique due to its specific substitution pattern on the phenoxy ring and the presence of an ethylethanamine moiety. This structural uniqueness imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-ethylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-4-13-7-8-14-12-9-10(2)5-6-11(12)3/h5-6,9,13H,4,7-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPIWXXAJVWAJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=C(C=CC(=C1)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601847 |
Source
|
Record name | 2-(2,5-Dimethylphenoxy)-N-ethylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30601847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-73-2 |
Source
|
Record name | 2-(2,5-Dimethylphenoxy)-N-ethylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30601847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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